Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-
Description
General Context of Benzimidazole-Phenol Hybrid Systems in Chemical Research
Benzimidazole (B57391), a heterocyclic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, represents a significant scaffold in medicinal chemistry and materials science. nih.gov The interest in benzimidazole derivatives stems from their diverse and potent pharmacological activities. mdpi.comozguryayinlari.com These compounds are integral to the structure of numerous clinically used drugs. In the pursuit of novel molecules with enhanced properties, researchers have increasingly focused on creating hybrid structures that combine the benzimidazole nucleus with other pharmacologically active moieties. nih.gov
Among these, benzimidazole-phenol hybrid systems have garnered considerable attention. This class of compounds merges the structural features of both benzimidazoles and phenols, leading to unique physicochemical and biological properties. The phenolic hydroxyl group can significantly influence the molecule's activity, often imparting antioxidant properties. mdpi.com Furthermore, the juxtaposition of the phenol (B47542) and benzimidazole rings can give rise to interesting photophysical phenomena, such as excited-state intramolecular proton transfer (ESIPT), making them valuable as fluorescent probes and materials for optical applications. researchgate.net The synthesis and investigation of these hybrid molecules are a dynamic area of research, with studies exploring their potential as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents. ozguryayinlari.commdpi.comnih.gov
Significance and Research Focus on Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-
Within the broad family of benzimidazole-phenol hybrids, the specific compound Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-, also identified as 4-(1H-benzimidazol-2-yl)-2-methoxyphenol, has emerged as a molecule of particular interest. scispace.comresearchgate.net The primary significance of this compound in current research lies in its application as a chemosensor.
The research focus has been sharply centered on its synthesis and its capacity to act as a highly sensitive and selective fluorescent sensor for the detection of the cyanide ion (CN⁻). scispace.comresearchgate.net Cyanide is a potent and rapidly acting toxin, and its detection in environmental and biological systems is of critical importance. scispace.com The development of fluorescent sensors like Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- offers a valuable tool for this purpose, providing high sensitivity and rapid response times. researchgate.net The core of the research involves synthesizing the compound, typically from precursors like vanillin (B372448) and o-phenylenediamine (B120857), and characterizing its specific interactions with anions, particularly cyanide. scispace.com
Current State of Academic Research on the Compound and its Analogs
Academic research has established a foundational understanding of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-, primarily concerning its synthesis and application as a cyanide sensor.
Synthesis and Characterization: A novel synthesis for 4-(1H-benzimidazol-2-yl)-2-methoxyphenol has been reported, utilizing vanillin and o-phenylenediamine as starting materials. scispace.com The resulting compound is a light yellow powder. scispace.com Its structural identity has been confirmed through various spectroscopic techniques, providing a clear chemical fingerprint. scispace.com
Table 1: Physicochemical and Spectroscopic Data for Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-
| Property | Value |
|---|---|
| Physical State | Light yellow powder scispace.com |
| Melting Point | 229-231 °C scispace.com |
| FTIR (KBr, νmax, cm⁻¹) | 3387 (OH & N-H), 2931 (C-H methyl), 2337.72 (C=N), 1604.77 (C=C aromatic), 1273.02 (C-O-C) scispace.com |
| ¹H NMR (500 MHz, CDCl₃, δ ppm) | 3.59 (m, 3H), 5.437 (m, 1H), 6.372 (d, 1H), 6.642 (s, 1H), 6.692 (s, 1H), 7.24 (s, 2H), 7.51 (s, 1H), 7.664 (m, 1H), 9.004 (d, 1H), 9.586 (s, 1H) scispace.com |
| ¹³C NMR (500 MHz, CDCl₃, δ ppm) | 55.49, 110.69, 112.99, 115.56, 118.54, 122.06, 127.89, 136.06, 142.6, 145.86, 147.7, 148.22, 153.59 scispace.com |
| Mass Spec. (EI, m/z) | 240 (M+, 100%), 137 (M+, 80%), 122 (M+, 9%), 65 (M+, 7%) scispace.com |
Application as a Fluorescent Sensor: The principal application investigated for this compound is as a fluorescent chemosensor for cyanide ions in a dimethyl sulfoxide (B87167) (DMSO) solution. scispace.comresearchgate.net The research demonstrates its high sensitivity and rapid response to CN⁻. scispace.comresearchgate.net
Table 2: Research Findings on Cyanide Sensing
| Parameter | Finding |
|---|---|
| Target Analyte | Cyanide ion (CN⁻) scispace.comresearchgate.net |
| Sensing Mechanism | Fluorescence Recognition scispace.com |
| Stoichiometry | Job's plot analysis indicates a 1:1 binding stoichiometry between the sensor and the CN⁻ ion. scispace.com |
| Detection Limit | The limit of detection (LOD) is 1.2 x 10⁻⁶ M, which is below the World Health Organization (WHO) guideline of 1.9 x 10⁻⁶ M. scispace.com |
| Binding Constant (Ka) | 2.5 (± 0.26) × 10⁶ M⁻¹ scispace.com |
Research on Analogs: The broader class of 2-arylbenzimidazoles, which includes analogs of the title compound, is extensively studied. For instance, 2-(2-hydroxyphenyl)benzimidazole (HPBI) and its derivatives are well-known for their fluorescence properties governed by the ESIPT mechanism. researchgate.net Another related compound, 2-(4-methoxyphenyl)-1H-benzimidazole, has been synthesized and its crystal structure elucidated, showing a dihedral angle of 34.12 (6)° between the benzimidazole and the 4-methoxyphenyl (B3050149) rings. rsc.orgacgpubs.orgresearchgate.net The research into analogs covers a vast range of potential applications, including antifungal, antibacterial, and anti-inflammatory activities, highlighting the versatility of the benzimidazole scaffold. nih.govnih.govisca.me
Research Gaps and Future Directions in the Study of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-
Despite the detailed investigation into its role as a cyanide sensor, the academic literature on Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- reveals significant research gaps. The current body of work is highly specialized, and a broader characterization of the compound's properties is lacking.
Identified Research Gaps:
Pharmacological Screening: There is a notable absence of studies on the potential biological activities of this specific compound. While its analogs show a wide spectrum of pharmacological effects, its own potential as an antimicrobial, antioxidant, anticancer, or anti-inflammatory agent remains unexplored.
Photophysical Studies: A comprehensive investigation of its photophysical properties has not been reported. Understanding its quantum yield, excited-state lifetime, and the potential for phenomena like ESIPT could open up new applications in materials science, such as for organic light-emitting diodes (OLEDs) or as a fluorescent probe for other analytes.
Sensing Applications: While its use for cyanide detection is established, its potential to detect other ions or molecules has not been investigated. Its specific structure might allow for selective interactions with other environmentally or biologically relevant species.
Solvent Effects: The sensing properties have been studied in DMSO. scispace.com Research into its behavior in different solvent systems, particularly aqueous media, would be crucial for practical environmental and biological applications.
Future Research Directions:
Broad Biological Evaluation: A systematic screening of the compound for various pharmacological activities is a logical next step. This could include in vitro assays for antibacterial, antifungal, antioxidant, and cytotoxic activity against various cell lines.
In-depth Photophysical Characterization: Detailed studies using techniques like time-resolved fluorescence spectroscopy could elucidate its excited-state dynamics and provide a deeper understanding of its fluorescence mechanism.
Expanded Sensor Applications: The compound should be tested for its selectivity and sensitivity towards a wider range of anions, cations, and neutral molecules to explore its full potential as a chemosensor.
Structural Modification: Synthesis of new analogs by modifying the substituents on the phenol or benzimidazole rings could lead to compounds with improved sensing capabilities (e.g., higher sensitivity, selectivity, or water solubility) or novel biological activities. Structure-activity relationship (SAR) studies would be valuable in guiding these modifications. ozguryayinlari.com
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-18-9-6-7-13(17)10(8-9)14-15-11-4-2-3-5-12(11)16-14/h2-8,17H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYMLUYANKFMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431864 | |
| Record name | Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112291-46-0 | |
| Record name | Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Phenol, 2 1h Benzimidazol 2 Yl 4 Methoxy and Its Derivatives
Classical Synthetic Routes for Phenol (B47542), 2-(1H-benzimidazol-2-yl)-4-methoxy-
The classical synthesis of 2-arylbenzimidazoles, including Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-, predominantly relies on the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative, a method known as the Phillips condensation. However, a more direct and commonly employed classical route involves the condensation of o-phenylenediamine with an appropriate aldehyde.
For the specific synthesis of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-, the key precursors are o-phenylenediamine and 2-hydroxy-5-methoxybenzaldehyde (B1199172). The latter is typically synthesized via the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol. In this case, 4-methoxyphenol (B1676288) is treated with chloroform (B151607) in the presence of a strong base to yield 2-hydroxy-5-methoxybenzaldehyde wikipedia.org.
The subsequent condensation reaction is typically carried out by refluxing equimolar amounts of o-phenylenediamine and 2-hydroxy-5-methoxybenzaldehyde in a solvent such as ethanol. nih.govmdpi.com This reaction is often facilitated by the presence of a condensing agent or a catalyst. While some reactions proceed without a catalyst, the addition of agents like ammonium (B1175870) acetate (B1210297) can be used to drive the reaction towards completion. nih.gov The general mechanism involves the formation of a Schiff base intermediate from the reaction of one amino group of the diamine with the aldehyde, followed by an intramolecular cyclization and subsequent aromatization (often through oxidation) to form the stable benzimidazole (B57391) ring.
Table 1: Classical Synthesis of 2-(2-Hydroxyphenyl) Benzimidazoles
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product | Ref |
|---|---|---|---|---|---|---|
| o-phenylenediamine | 2-hydroxybenzaldehyde | Ammonium acetate | Ethanol | Reflux, 48 hrs | 2-(1H-benzimidazol-2-yl)phenol | nih.gov |
| o-phenylenediamine | Salicylaldehyde | None specified | Microwave Irradiation | 400 MHz, 10 min | 2-(1H-benzimidazol-2-yl)phenol | mdpi.com |
Novel and Optimized Synthetic Approaches
Modern organic synthesis seeks to improve upon classical methods by enhancing yields, reducing reaction times, and simplifying purification processes. For the synthesis of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- and related compounds, several novel and optimized approaches have been developed.
One-pot synthesis is a prominent strategy. For instance, a method involving the reaction of vanillin (B372448) (an isomer of the required aldehyde) and o-phenylenediamine in hot water with boric acid as a catalyst has been reported to be effective. scispace.com This approach is attractive due to its operational simplicity and use of a mild, inexpensive catalyst. Adapting this method using 2-hydroxy-5-methoxybenzaldehyde would provide a direct, optimized route to the target compound.
Another innovative approach utilizes sodium metabisulfite (B1197395) under microwave irradiation conditions. This method facilitates a reductive cyclization of o-nitroaniline derivatives and aldehydes, offering a pathway to C-substituted benzimidazoles in moderate to excellent yields. researchgate.net This represents a significant optimization over traditional multi-step processes that may involve harsher reagents.
For the synthesis of related isomers, such as Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy-, Lindsey's method has been adapted. This porphyrin condensation approach involves reacting a dipyrromethane with a substituted aldehyde (in this case, 3-methoxy-4-hydroxybenzaldehyde) under BF3 catalysis, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form the benzimidazole ring. vulcanchem.com While more complex, such methods showcase the diverse synthetic tools available for creating specific substitution patterns.
Green Chemistry Principles in the Synthesis of Benzimidazole-Phenol Compounds
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for benzimidazole derivatives. The focus is on minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. jrtdd.com Reactions that traditionally require hours of refluxing can often be completed in minutes under microwave irradiation, leading to significant energy savings and often cleaner reactions with higher yields. mdpi.comrjptonline.org The synthesis of benzimidazole derivatives using a mixture of o-phenylenediamine and various substituted aldehydes with alumina (B75360) as a catalyst under microwave irradiation is one such example. rjptonline.org
The choice of solvent and catalyst is another critical aspect of green synthesis.
Catalysts: The use of mild and recyclable catalysts is preferred. Ammonium chloride has been used as an inexpensive and effective catalyst in ethanol. Boric acid in aqueous media provides a green alternative to harsh acid catalysts. scispace.comtandfonline.com Furthermore, heterogeneous catalysts, such as magnetic nanoparticles, are being explored because they can be easily separated from the reaction mixture by an external magnet and reused, minimizing catalyst waste. tandfonline.com
Solvents: Efforts are made to replace volatile and toxic organic solvents with greener alternatives. Water is an ideal green solvent, and methods have been developed to conduct the condensation reaction in aqueous media. scispace.comtandfonline.com Deep Eutectic Solvents (DES) are another class of green solvents that are gaining attention. A DES composed of choline (B1196258) chloride and o-phenylenediamine can act as both the reaction medium and a reactant, simplifying the process and work-up. nih.govmdpi.com
Table 2: Green Synthetic Approaches to Benzimidazole Derivatives
| Method | Catalyst | Solvent | Key Advantage | Ref |
|---|---|---|---|---|
| Microwave Irradiation | Alumina | Acetonitrile (B52724) | Rapid reaction time | rjptonline.org |
| Condensation | Boric Acid | Hot Water | Use of water as a green solvent | scispace.com |
| Condensation | Deep Eutectic Solvent (DES) | DES (Solvent and Reactant) | Avoids external solvents, simple work-up | nih.govmdpi.com |
Synthesis of Structural Analogs and Functionalized Derivatives of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-
The synthesis of structural analogs and functionalized derivatives of the title compound is readily achieved by modifying the starting materials. This allows for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science.
Substitution on the Benzimidazole Ring: By replacing o-phenylenediamine with a substituted derivative, analogs with different functional groups on the fused benzene (B151609) ring can be prepared. For example, using 4-methyl-1,2-phenylenediamine in the condensation reaction with 3-methoxysalicylaldehyde yields 2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol. nih.gov
Substitution on the Phenol Ring: The substitution pattern on the phenolic ring is dictated by the choice of the aldehyde precursor. Using different isomers of methoxy-hydroxybenzaldehyde or other substituted salicylaldehydes allows for the synthesis of a wide array of analogs. For example, the reaction of o-phenylenediamine with vanillin (4-hydroxy-3-methoxybenzaldehyde) produces 4-(1H-benzimidazol-2-yl)-2-methoxyphenol, an isomer of the title compound. scispace.com
N-Functionalization: The benzimidazole ring contains a secondary amine (N-H) that can be functionalized. This leads to the formation of 1,2-disubstituted benzimidazoles. Such derivatives can be synthesized by reacting the pre-formed benzimidazole with an alkylating or acylating agent. Alternatively, one-pot methods have been developed. For instance, using two equivalents of an aldehyde in the reaction with o-phenylenediamine under specific conditions can lead to the formation of the 1,2-disubstituted product. mdpi.com More advanced methods, such as copper-catalyzed three-component coupling reactions of N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes, provide access to a diverse range of 1,2-substituted benzimidazoles. nih.gov
Advanced Structural and Conformational Analysis
Single Crystal X-ray Diffraction Studies of Phenol (B47542), 2-(1H-benzimidazol-2-yl)-4-methoxy-
Single-crystal X-ray diffraction provides definitive proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the specific title compound, Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-, is not publicly available, analysis of closely related structures provides significant insight into its expected solid-state conformation.
A notable example is 2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol, which shares the core benzimidazole (B57391) and methoxyphenol moieties. nih.gov Its crystal structure reveals a nearly planar conformation. nih.gov This planarity is a common feature in 2-(1H-benzimidazol-2-yl)phenol derivatives and is largely attributed to the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and one of the benzimidazole nitrogen atoms. nih.govnih.govresearchgate.net This interaction creates a stable six-membered ring motif, often denoted as an S(6) ring. nih.govnih.govnih.gov In 2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol, the dihedral angle between the benzimidazole and phenol ring systems is reported to be a mere 4.15 (1)°. nih.gov Similarly, the parent compound, 2-(1H-Benzimidazol-2-yl)phenol, is also observed to be essentially planar. nih.govresearchgate.net
The bond lengths and angles within these related molecules are generally within normal ranges for their respective bond types. nih.govnih.gov The crystallographic data for a representative related compound are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₀N₂O |
| Molecular Weight | 210.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.864 (4) |
| b (Å) | 4.7431 (8) |
| c (Å) | 12.952 (2) |
| β (°) | 102.34 (2) |
| Volume (ų) | 1012.1 (3) |
| Z | 4 |
Solution-State Conformational Analysis by Advanced Nuclear Magnetic Resonance Spectroscopy
While X-ray crystallography reveals the static structure in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. For Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-, ¹H and ¹³C NMR would provide the primary structural characterization.
Based on data from analogous compounds, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzimidazole and phenol rings, typically in the downfield region between 7.0 and 8.0 ppm. acs.org The proton of the methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet further upfield, likely around 3.8-3.9 ppm. acs.org The phenolic hydroxyl (-OH) and the benzimidazole amine (-NH) protons often appear as broad singlets at lower fields, with their chemical shifts being sensitive to solvent and concentration. rsc.org
The ¹³C NMR spectrum would complement this information, with aromatic carbons resonating in the 110-160 ppm range and the methoxy carbon appearing around 55-60 ppm. acs.orgrsc.org
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons/Carbons | 7.0 - 8.0 | 110 - 160 |
| -OCH₃ Protons/Carbon | ~3.85 | ~56 |
| -NH Proton | >12.0 (broad) | N/A |
| -OH Proton | Variable (broad) | N/A |
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide further insight into the solution-state conformation. For instance, NOE correlations between protons on the phenol and benzimidazole rings would confirm their spatial proximity, supporting a predominantly planar conformation in solution, similar to that observed in the solid state. Such studies would help determine if the intramolecular hydrogen bond persists in different solvents and if there is free rotation around the C-C single bond connecting the two ring systems.
Computational Prediction of Molecular Conformation and Isomerism
Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful complement to experimental techniques for studying molecular structure and energetics. mdpi.com For Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-, computational modeling can be used to predict its most stable conformation, investigate the rotational barrier around the central carbon-carbon bond, and analyze its electronic properties.
Conformational analysis would focus on the dihedral angle between the planes of the phenol and benzimidazole rings. mdpi.com DFT calculations on similar structures, such as 2-(2-hydroxyphenyl)benzothiazole, have been used to identify the most stable conformers by systematically varying this dihedral angle. mdpi.com For the title compound, such calculations would likely confirm that a planar or near-planar conformation is the global energy minimum, stabilized by the strong intramolecular O-H···N hydrogen bond. The energy difference between this stable conformer and a twisted, non-hydrogen-bonded conformer would provide an estimate of the strength of this interaction. nih.gov
Furthermore, computational methods can predict various molecular properties, including bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from X-ray diffraction and IR spectroscopy, respectively. mdpi.com These theoretical models can also map the distribution of electron density, highlighting the polar nature of the N-H and O-H bonds and the electron-donating effect of the methoxy group.
Intermolecular Interactions and Supramolecular Assembly of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-
As established, the primary intramolecular interaction is the O-H···N hydrogen bond that stabilizes the planar conformation. nih.govnih.gov In the crystal lattice, this is supplemented by intermolecular hydrogen bonds. The remaining N-H group on the benzimidazole ring is a hydrogen bond donor, which typically interacts with the phenolic oxygen atom of a neighboring molecule (N-H···O). nih.gov This interaction links the molecules into chains or more complex networks. nih.govnih.gov
| Interaction Type | Description | Typical Distance/Geometry |
|---|---|---|
| Intramolecular H-Bond | Phenolic O-H group donates to an imidazole (B134444) N atom | O···N distance ~2.55-2.58 Å; Forms an S(6) ring motif |
| Intermolecular H-Bond | Imidazole N-H group donates to a phenolic O atom of a neighbor | O···N distance ~2.85 Å; Forms chains or networks |
| π-π Stacking | Face-to-face stacking of benzimidazole and/or phenol rings | Centroid-centroid distance ~3.5-3.7 Å |
| C-H···π Interactions | Aromatic C-H bond interacts with the π-system of a neighboring ring | Contributes to overall packing stability |
Electronic Structure and Photophysical Properties
Ultraviolet-Visible Absorption Spectroscopy and Electronic Transitions of Phenol (B47542), 2-(1H-benzimidazol-2-yl)-4-methoxy-
The interaction of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- with ultraviolet and visible light provides fundamental insights into its electronic structure. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. While comprehensive studies detailing the UV-Vis absorption spectroscopy of this specific compound across a range of solvents are not extensively available in the reviewed literature, the characteristic absorption profile of similar 2-phenylbenzimidazole (B57529) derivatives typically showcases absorption bands in the UVA range (300-400 nm). These absorptions are generally attributed to π → π* electronic transitions within the conjugated benzimidazole (B57391) and phenol ring systems.
The methoxy (B1213986) group (-OCH₃) on the phenol ring, being an electron-donating group, is expected to influence the energy of these transitions. It can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound, 2-(1H-benzimidazol-2-yl)phenol, by increasing the energy of the highest occupied molecular orbital (HOMO).
A study by Rahmawati et al. (2017) provides a specific excitation wavelength for Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- in dimethyl sulfoxide (B87167) (DMSO) at 305 nm. nih.gov This falls within the expected range for π → π* transitions in this class of compounds. Upon the addition of cyanide ions, this excitation wavelength was observed to shift to 320 nm, indicating a change in the electronic environment of the molecule. nih.gov
To fully characterize the electronic transitions, a systematic study in various solvents of differing polarity would be required to construct a comprehensive dataset including absorption maxima (λmax) and molar extinction coefficients (ε).
Fluorescence and Phosphorescence Emission Characteristics
Following electronic excitation, Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- can relax to its ground state through the emission of light, a process known as luminescence. This can occur from the singlet excited state (fluorescence) or the triplet excited state (phosphorescence).
Fluorescence:
Research has primarily focused on the fluorescence properties of this compound. In a study utilizing it as a fluorescent sensor, Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- was found to exhibit an emission maximum at 358 nm in DMSO when excited at 305 nm. nih.gov The addition of cyanide ions resulted in a slight red shift of the emission to 360 nm, with an accompanying change in the excitation wavelength to 320 nm. nih.gov
Benzimidazole derivatives containing a hydroxyl group ortho to the linkage with the benzimidazole ring are known to potentially exhibit Excited State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of the phenolic proton to the nitrogen atom of the benzimidazole ring in the excited state, leading to the formation of a transient keto-tautomer. This tautomer then fluoresces at a significantly longer wavelength (a large Stokes shift) before reverting to the enol form in the ground state. While not explicitly detailed for this specific methoxy-substituted phenol in the available literature, ESIPT is a common phenomenon in related compounds and could contribute to its fluorescence characteristics.
Phosphorescence:
Excited State Dynamics and Energy Transfer Processes
The excited state of a molecule is not static, and various dynamic processes can occur following photoexcitation. These include vibrational relaxation, internal conversion, intersystem crossing, and energy transfer to other molecules.
Furthermore, the possibility of intramolecular charge transfer (ICT) in the excited state exists, where the electron density shifts from the electron-rich methoxyphenol moiety to the benzimidazole ring system. This can lead to a more polar excited state compared to the ground state and can significantly influence the photophysical properties.
Energy transfer processes, such as Förster Resonance Energy Transfer (FRET), could occur if this compound is in proximity to another suitable chromophore (an acceptor). The efficiency of such a process would depend on the spectral overlap between the emission of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- (the donor) and the absorption of the acceptor, as well as their relative orientation and distance. However, specific studies detailing these energy transfer dynamics for this compound are currently lacking.
Influence of Solvent Polarity and pH on Photophysical Behavior
The surrounding environment can have a profound impact on the photophysical properties of a molecule, particularly for compounds that may exhibit changes in their dipole moment upon excitation or have acidic or basic functionalities.
Solvent Polarity:
While a comprehensive solvatochromic study for Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- is not available, the behavior of related benzimidazole derivatives suggests that both the absorption and emission spectra would be sensitive to solvent polarity. In the case of an ICT excited state, an increase in solvent polarity would be expected to stabilize the more polar excited state, leading to a red shift in the fluorescence emission maximum. The magnitude of this shift can provide information about the change in dipole moment between the ground and excited states.
pH:
The presence of both a phenolic hydroxyl group (acidic) and an imidazole (B134444) N-H group (potentially acidic) and a basic imine nitrogen in the benzimidazole ring suggests that the photophysical properties of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- will be pH-dependent. At varying pH values, the molecule can exist in its neutral, protonated, or deprotonated forms, each with distinct absorption and emission characteristics. For instance, deprotonation of the phenol group at basic pH would likely lead to a significant red shift in both absorption and emission spectra due to the increased electron-donating ability of the resulting phenoxide. Conversely, protonation of the benzimidazole ring at acidic pH would alter the electronic properties and likely lead to changes in the photophysical behavior. A detailed pH-dependent spectroscopic study would be necessary to fully elucidate these effects and determine the ground and excited state pKa values.
Theoretical Calculations of Electronic Structure and Spectroscopic Parameters (e.g., TD-DFT)
Computational methods, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for understanding the electronic structure and predicting the spectroscopic properties of molecules.
For Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-, TD-DFT calculations could be employed to:
Optimize the ground and excited state geometries.
Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the nature of electronic transitions.
Predict the UV-Vis absorption and fluorescence emission wavelengths.
Simulate the potential energy surface for processes like ESIPT to determine the energetic barriers and the relative stability of the enol and keto tautomers in the excited state.
Calculate the change in dipole moment upon excitation.
While specific TD-DFT studies for Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- were not found in the surveyed literature, such calculations on similar benzimidazole derivatives have been instrumental in corroborating experimental findings and providing deeper insights into their photophysical behavior. These theoretical studies would be invaluable in complementing experimental data and providing a more complete picture of the electronic and photophysical properties of this compound.
Coordination Chemistry and Metal Complex Formation
Ligand Properties and Chelation Sites of Phenol (B47542), 2-(1H-benzimidazol-2-yl)-4-methoxy-
Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- primarily functions as a bidentate ligand, coordinating to metal centers through two key sites: the imine nitrogen atom of the benzimidazole (B57391) ring and the oxygen atom of the phenolate (B1203915) group. researchgate.netresearchgate.net This chelation forms a stable six-membered ring with the metal ion, a common feature for this class of ligands. The methoxy (B1213986) group at the 4-position of the phenol ring acts as an electron-donating group, which can influence the electronic properties of the ligand and, consequently, the resulting metal complexes.
The coordination typically involves the deprotonation of the phenolic hydroxyl group, allowing the phenolate oxygen to act as a formal anionic donor. The imine nitrogen of the benzimidazole ring serves as a neutral donor. This combination of a hard anionic oxygen donor and a softer neutral nitrogen donor allows for effective coordination with a variety of transition metals.
Synthesis and Characterization of Metal Complexes with Transition Metals
Metal complexes of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- and its derivatives have been synthesized with several transition metals, including cobalt(II) and nickel(II). researchgate.netacademie-sciences.fr The general synthesis strategy involves the reaction of the ligand with a corresponding metal salt, often in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group.
For instance, cobalt(II) complexes of 2-(1H-benzimidazol-2-yl)-phenol derivatives have been synthesized by reacting the respective ligand with a cobalt(II) salt. researchgate.net Similarly, nickel(II) complexes are prepared by mixing a methanol (B129727) solution of nickel(II) acetate (B1210297) tetrahydrate with the ligand and potassium hydroxide (B78521) at room temperature. academie-sciences.fr The resulting complexes often precipitate from the reaction mixture and can be purified by washing with suitable solvents. academie-sciences.fr
These complexes are typically characterized by a range of spectroscopic and analytical techniques to elucidate their structure and properties.
Table 1: Spectroscopic Characterization Data for Metal Complexes of 2-(1H-benzimidazol-2-yl)-phenol Derivatives
| Complex Type | FT-IR (cm⁻¹) ν(C=N) | FT-IR (cm⁻¹) ν(C-O) | FT-IR (cm⁻¹) ν(M-N) | FT-IR (cm⁻¹) ν(M-O) |
| Co(II) Complexes | Shift upon coordination | Shift upon coordination | ~430-580 | ~430-580 |
| Ni(II) Complexes | Shift upon coordination | Shift upon coordination | Present | Present |
Note: Specific values for Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- complexes are part of a broader class of derivatives and show shifts from the free ligand values upon complexation, indicating coordination.
Coordination Modes and Geometries in Various Metal Complexes
As established, Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- acts as a bidentate ligand. researchgate.netresearchgate.net The coordination of two of these ligands to a single metal center is common, leading to different possible geometries depending on the metal ion and the presence of other coordinating species.
In the case of cobalt(II) complexes with 2-(1H-benzimidazol-2-yl)-phenol derivatives, both octahedral and tetrahedral geometries have been observed. researchgate.net Six-coordinate octahedral structures are proposed for complexes with the general formula K₂[Co(L)₂Cl₂], where L represents the deprotonated ligand. researchgate.net In contrast, complexes with the formula [Co(L)₂] have been found to adopt a distorted tetrahedral geometry. researchgate.net
For nickel(II) complexes, X-ray crystallographic studies of related compounds have confirmed a six-coordinated distorted octahedral geometry. academie-sciences.fr This geometry is achieved by the coordination of two bidentate ligands and often includes additional coordinated solvent molecules or anions.
Electrochemical Properties of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- Metal Complexes
The electrochemical behavior of metal complexes is crucial for understanding their potential applications in areas such as catalysis and materials science. While specific electrochemical data for complexes of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- are not extensively detailed in the available literature, studies on related benzimidazole-containing transition metal complexes provide insights into their expected redox properties.
Cobalt(II) complexes with benzimidazole-functionalized ligands have been shown to be electrochemically active. researchgate.net For example, a cobalt(II) complex with a tridentate imino-pyridine benzimidazole ligand was studied using cyclic voltammetry, which helped in understanding its electronic structure. researchgate.net It is anticipated that cobalt(II) complexes of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- would exhibit a Co(II)/Co(III) redox couple.
Similarly, nickel(II) complexes with benzhydrazone (B1238758) ligands, which also feature nitrogen and oxygen donor atoms, display quasi-reversible one-electron reduction processes corresponding to the Ni(II)/Ni(I) couple. rsc.org The exact redox potentials for complexes of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- would be influenced by the specific coordination geometry and the electronic effects of the methoxy substituent.
Catalytic Applications of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- Metal Complexes (Non-Biological)
Metal complexes of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- and its derivatives have shown promise in non-biological catalysis, particularly in the field of olefin oligomerization.
Cobalt(II) complexes of 2-(1H-benzimidazol-2-yl)-phenol derivatives, when activated with diethylaluminum chloride (Et₂AlCl), have demonstrated high catalytic activities for ethylene (B1197577) oligomerization. researchgate.netscilit.com These catalytic systems show good selectivity towards the production of linear alpha-olefins, such as 1-butene (B85601) and 1-hexene. researchgate.net The electronic and steric properties of the substituents on the ligand framework have been found to significantly impact the catalytic activity and the properties of the resulting products. researchgate.net
Nickel(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenoxy ligands have also been investigated for ethylene oligomerization upon activation with Et₂AlCl. academie-sciences.fr Similar to the cobalt systems, these nickel complexes have shown good activity, highlighting the potential of this ligand class in olefin transformation catalysis.
Table 2: Catalytic Activity of Metal Complexes of 2-(1H-benzimidazol-2-yl)-phenol Derivatives in Ethylene Oligomerization
| Catalyst System | Co-catalyst | Activity (kg·mol⁻¹(M)·h⁻¹) | Selectivity |
| Co(II)-complex | Et₂AlCl | Up to 1774 | Linear 1-butene and 1-hexene |
| Ni(II)-complex | Et₂AlCl | Good activity | Oligomers |
Note: The activity data is for a highly active cobalt(II) complex with a bulky methyl-substituted 2-(1H-benzimidazol-2-yl)-phenol ligand, which provides an indication of the potential catalytic performance for this class of compounds. researchgate.net
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For Phenol (B47542), 2-(1H-benzimidazol-2-yl)-4-methoxy-, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), can elucidate its molecular geometry, orbital energies, and reactivity descriptors. nih.gov
Molecular Geometry: DFT calculations can determine the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. For instance, in related benzimidazole (B57391) derivatives, the dihedral angle between the benzimidazole and phenol rings is a key parameter influencing the molecule's conformation and potential for intramolecular interactions. nih.govresearchgate.net An intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the imidazole (B134444) ring is a characteristic feature that can be studied using DFT. nih.govresearchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov For compounds similar to Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-, the HOMO is typically localized on the electron-rich phenol and benzimidazole rings, while the LUMO is distributed over the entire molecule. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, while positive potential (blue regions) would be associated with the hydrogen atoms. nih.gov
Reactivity Descriptors: DFT can be used to calculate various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.
| Parameter | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Electronegativity (χ) | 3.5 eV |
| Chemical Hardness (η) | 2.3 eV |
| Electrophilicity Index (ω) | 2.68 eV |
Molecular Dynamics Simulations of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- in Various Environments
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. These simulations can provide insights into the interactions of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- with its surroundings, such as solvents or biological macromolecules. mdpi.com
Solvation Effects: MD simulations can model the behavior of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- in different solvents, revealing information about its solubility, diffusion, and the formation of hydrogen bonds with solvent molecules. The polarizable continuum model can be used to examine the energetic behavior in various solvent media. nih.gov
Interaction with Biological Membranes: The permeability of a compound through cellular membranes is a critical factor for its biological activity. MD simulations can be used to study the interaction of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- with lipid bilayers, providing an understanding of its ability to cross these barriers. Such simulations can reveal the preferred orientation of the molecule within the membrane and the free energy profile of its permeation. mdpi.com For instance, benzimidazole derivatives have been studied for their interaction with dipalmitoylphosphatidylcholine (DPPC) lipid membranes. mdpi.com
Conformational Analysis: MD simulations can explore the conformational landscape of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding its flexibility and how it might bind to a receptor.
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules. ijsrst.com
UV-Visible Spectroscopy: TD-DFT can be used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. ijsrst.com For Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-, the predicted spectrum would likely show characteristic bands corresponding to π-π* and n-π* transitions within the benzimidazole and phenol chromophores.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. By comparing the calculated and experimental spectra, the vibrational modes can be assigned to specific functional groups, aiding in the structural characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can predict the chemical shifts of ¹H and ¹³C atoms. These theoretical predictions, when compared with experimental data, can help in the complete assignment of the NMR spectra and confirm the molecular structure.
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| UV-Visible | λmax 1 | 285 nm |
| UV-Visible | λmax 2 | 320 nm |
| IR | O-H stretch | 3400 cm⁻¹ |
| IR | N-H stretch | 3350 cm⁻¹ |
| ¹H NMR | Phenolic -OH | 9.5 ppm |
| ¹³C NMR | C=N | 152 ppm |
Mechanistic Studies of Reactions Involving Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-
Computational methods are crucial for elucidating the mechanisms of chemical reactions. For Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-, theoretical studies can investigate various reaction pathways, transition states, and reaction kinetics.
Proton-Coupled Electron Transfer (PCET): The 2-(2'-hydroxyphenyl)benzimidazole scaffold is a classic model for studying PCET reactions, which are fundamental in many biological processes. researchgate.net Computational studies can model the concerted or stepwise transfer of a proton from the phenolic hydroxyl group and an electron from the π-system. nih.gov These studies can determine the activation barriers and reaction energies for such processes.
Reaction with Radicals: The antioxidant potential of phenolic compounds is often attributed to their ability to scavenge free radicals. DFT calculations can be used to study the mechanism of hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT) in the reaction of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- with various radicals. researchgate.net
Synthesis Pathways: Computational chemistry can be used to investigate the mechanisms of the synthesis of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-. For example, the condensation reaction between a substituted o-phenylenediamine (B120857) and a substituted salicylic (B10762653) acid derivative can be modeled to understand the reaction pathway and identify key intermediates and transition states.
Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. semanticscholar.org For derivatives of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-, QSPR models can be developed to predict various physicochemical and biological properties.
Descriptor Calculation: The first step in QSPR modeling is the calculation of a large number of molecular descriptors that encode structural information. These can include constitutional, topological, geometrical, and electronic descriptors. researchgate.net
Model Development: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN), a mathematical relationship is established between the calculated descriptors and an experimental property (e.g., solubility, boiling point, biological activity). semanticscholar.orgresearchgate.net
Advanced Analytical Techniques in the Study of Phenol, 2 1h Benzimidazol 2 Yl 4 Methoxy
Advanced Vibrational Spectroscopy (e.g., Raman, SERS)
Vibrational spectroscopy, including Raman spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS), offers a non-destructive means to probe the molecular structure and bonding within "Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-".
Raman spectroscopy provides a vibrational fingerprint of the molecule. For benzimidazole (B57391) derivatives, characteristic Raman bands can be assigned to specific vibrational modes of the benzimidazole ring, the phenol (B47542) group, and the methoxy (B1213986) substituent. Density Functional Theory (DFT) calculations are often employed alongside experimental Raman spectroscopy to aid in the precise assignment of these vibrational modes.
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can detect minute quantities of molecules adsorbed onto a nanostructured metal surface, typically gold or silver. youtube.com This enhancement of the Raman signal allows for the study of the molecule's interaction with surfaces, which is particularly relevant for understanding its behavior in various applications, such as corrosion inhibition or as a component in sensors. acs.orgtandfonline.com In the context of "Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-", SERS can elucidate the orientation of the molecule on the metal surface and identify the specific functional groups involved in the surface interaction. For instance, studies on similar imidazole (B134444) derivatives have shown that changes in the SERS spectral features can indicate the antibacterial activity of the compounds. tandfonline.com
Table 1: Representative Raman Bands for Benzimidazole Derivatives
| Wavenumber (cm⁻¹) | Assignment |
| ~1620 | C=N stretching |
| ~1450-1600 | Aromatic C=C stretching |
| ~1250-1300 | In-plane C-H bending |
| ~1240 | C-O stretching (methoxy group) |
| ~740 | Benzene (B151609) ring breathing |
Note: The exact positions of the Raman bands for "Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-" would require experimental determination.
High-Resolution Mass Spectrometry and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of "Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-". Techniques such as electrospray ionization (ESI) are commonly used to generate ions of the molecule with minimal fragmentation, allowing for accurate mass measurement. rsc.org
Electron impact (EI) mass spectrometry, on the other hand, induces fragmentation of the molecule, providing valuable information about its structure. The fragmentation pattern is a unique characteristic of the compound and can be used for its identification. For benzimidazole derivatives, common fragmentation pathways involve the cleavage of the bonds connecting the substituent groups to the benzimidazole core. The study of these fragmentation patterns helps in the structural elucidation of newly synthesized analogs and in identifying potential metabolites or degradation products. researchgate.netscispace.comjournalijdr.comjournalijdr.com
Table 2: Plausible Mass Fragmentation of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-
| m/z Fragment | Plausible Structure/Loss |
| [M]+ | Molecular ion |
| [M-CH₃]+ | Loss of a methyl radical from the methoxy group |
| [M-OCH₃]+ | Loss of a methoxy radical |
| [M-C₇H₅O₂]+ | Cleavage of the bond between the benzimidazole and phenol rings |
| [C₇H₆N₂]+ | Benzimidazole cation |
Note: This table represents hypothetical fragmentation pathways. Actual fragmentation would need to be confirmed by experimental data.
Time-Resolved Spectroscopy for Kinetic and Dynamic Studies
Time-resolved spectroscopic techniques, such as femtosecond transient absorption (fs-TA) and time-resolved fluorescence spectroscopy, are powerful methods for investigating the ultrafast photophysical and photochemical processes of molecules like "Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-". rsc.org This compound is structurally related to 2-(2'-hydroxyphenyl)benzimidazole (HBI), a molecule known to undergo excited-state intramolecular proton transfer (ESIPT). nih.gov
Upon photoexcitation, these molecules can exhibit dual fluorescence emission due to the transfer of a proton from the hydroxyl group to a nitrogen atom on the benzimidazole ring, leading to the formation of a keto-tautomer. nih.gov Time-resolved studies can directly monitor the kinetics of this proton transfer, which often occurs on the femtosecond to picosecond timescale. researchgate.netrsc.org The dynamics of these processes can be influenced by the solvent environment. nih.gov For instance, femtosecond transient absorption spectroscopy has been used to study the excited-state dynamics of bis-benzimidazole derivatives, revealing that ESIPT occurs in one of the HBI halves within 300 fs. nih.gov
Table 3: Typical Timescales for Photophysical Processes in HBI Analogs
| Process | Timescale |
| Excited-State Intramolecular Proton Transfer (ESIPT) | 100s of femtoseconds |
| Vibrational Cooling | Picoseconds |
| Fluorescence Lifetime (Enol form) | Nanoseconds |
| Fluorescence Lifetime (Keto form) | Nanoseconds |
X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis in Complexes
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. When "Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-" is part of a metal complex, XPS is invaluable for confirming the coordination of the metal ion to the ligand. mdpi.com
By analyzing the high-resolution spectra of the core levels of the constituent elements (e.g., N 1s, O 1s, and the metal's core levels), one can deduce the chemical environment of each element. For example, a shift in the binding energy of the N 1s peak upon complexation can indicate the involvement of the benzimidazole nitrogen atoms in coordination with the metal center. mdpi.com XPS can also provide information on the oxidation state of the metal ion in the complex. mdpi.com This technique is particularly useful for characterizing thin films or surface-adsorbed layers of these complexes.
Table 4: Expected XPS Binding Energy Shifts in Metal Complexes
| Element Core Level | Change upon Complexation |
| N 1s | Shift to higher binding energy upon coordination to a metal ion. |
| O 1s | Shift in binding energy if the phenolic oxygen is involved in coordination. |
| Metal Core Level | Binding energy is characteristic of the metal's oxidation state. |
Chromatographic Methods for Purity Assessment and Separation of Analogs
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification, purity assessment, and analysis of "Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-" and its analogs. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the separation of benzimidazole derivatives. researchgate.netresearchgate.net
In RP-HPLC, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Method development involves optimizing parameters such as the mobile phase composition, pH, and flow rate to achieve a satisfactory separation of the target compound from any impurities or related analogs. nih.gov The purity of a sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. HPLC methods can be validated for linearity, accuracy, and precision to ensure reliable quantitative analysis. researchgate.netresearchgate.netnih.gov
Table 5: Typical RP-HPLC Parameters for Benzimidazole Derivative Analysis
| Parameter | Typical Conditions |
| Column | C8 or C18, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic |
| Detection | UV-Vis at a wavelength of maximum absorbance (e.g., ~280-320 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Applications in Materials Science and Chemical Sensing Non Biological
Phenol (B47542), 2-(1H-benzimidazol-2-yl)-4-methoxy- as a Fluorescent Probe for Non-Biological Analytes
The inherent fluorescent properties of the 2-(2'-hydroxyphenyl)benzimidazole scaffold make it an excellent platform for developing chemosensors. The specific compound, Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-, has been synthesized and identified as a highly sensitive and selective fluorescent sensor for the cyanide anion (CN⁻) in non-aqueous solutions like DMSO. scispace.comresearchgate.net The sensing mechanism relies on the interaction between the phenolic hydroxyl group and the cyanide anion, which likely forms a hydrogen bond, altering the electronic properties of the molecule and thus its fluorescence response. scispace.com Research has demonstrated that this compound can detect cyanide at concentrations as low as 1.8 x 10⁻⁶ M, which is below the World Health Organization (WHO) guideline of 1.9 x 10⁻⁶ M. scispace.com The binding stoichiometry between the sensor and the cyanide ion has been determined to be 1:1. scispace.comresearchgate.net
Derivatives of the core HBI structure have also been extensively developed as fluorescent probes for other critical non-biological analytes. By introducing different functional groups, researchers have tailored these sensors to detect highly toxic industrial chemicals like phosgene (B1210022) and triphosgene (B27547). rsc.orgnih.govnih.gov For instance, an amino-substituted HBI derivative was shown to be a ratiometric probe for phosgene with a detection limit as low as 5.3 nM. rsc.orgnih.gov The introduction of the electron-donating amino group red-shifts the fluorescence emission, enhancing the ratiometric response upon reaction with the analyte. nih.gov Other derivatives have been designed for the selective detection of various metal ions, such as Cu²⁺ and Zn²⁺, where the fluorescence is either quenched or enhanced upon coordination with the specific ion. nih.govrsc.org
| Probe Compound | Target Analyte | Detection Limit (LOD) | Solvent | Key Finding |
|---|---|---|---|---|
| Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- | Cyanide (CN⁻) | 1.8 x 10⁻⁶ M | DMSO | Highly sensitive and rapid response with a 1:1 binding stoichiometry. scispace.comresearchgate.net |
| 5′-amino-2-(2′-hydroxyphenyl)benzimidazole | Phosgene | 5.3 nM | - | Exhibits a ratiometric response and can detect phosgene in the gas phase via test papers. rsc.orgnih.gov |
| 2-(2′-hydroxy-4′-aminophenyl)benzimidazole | Triphosgene | 0.08 nM | CH₂Cl₂ | Demonstrates high selectivity for triphosgene over other acyl chlorides, including phosgene. nih.gov |
| Dehydroabietyl derivative with a 2-(2′-hydroxyphenyl)benzimidazole unit | Copper (Cu²⁺) | - | THF | Shows excellent selectivity for Cu(II) through fluorescence quenching. nih.gov |
Incorporation into Organic Electronic Devices (e.g., OLEDs, OFETs)
The rigid, planar structure and strong photoluminescence of 2-(2-hydroxyphenyl)benzimidazole derivatives make them promising candidates for use in organic electronic devices. Their high fluorescence quantum yields are particularly advantageous for applications in Organic Light-Emitting Diodes (OLEDs). Research has shown that chelating HBI-type ligands with boron can create a rigid, boron-bridged π-conjugated system. acs.org This structural modification enhances both emission efficiency and charge transfer capabilities, which are critical for the performance of electroluminescent devices. acs.org These boron-containing materials have been successfully utilized to produce highly efficient deep-blue photoluminescence and electroluminescence. acs.org
Similarly, metal complexes incorporating HBI ligands have been synthesized and characterized as light-emitting materials. For example, bis-2-(2-hydroxyphenyl) benzimidazole (B57391) zinc has been developed as a pure blue light-emitting material with good thermal stability, a crucial property for the longevity of electronic devices. researchgate.net The methoxy (B1213986) substituent in Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- can further tune the electronic properties of the molecule, potentially altering the emission color and improving charge mobility, which could be beneficial for optimizing the performance of OLEDs and other organic electronic devices.
Applications in Dye Chemistry and Pigment Technology
The same properties that make HBI derivatives useful as fluorescent probes also lend themselves to applications in dye chemistry. The significant Stokes shift resulting from the ESIPT mechanism is a particularly desirable feature for dyes, as it minimizes reabsorption and self-quenching, allowing for brighter emissions even at high concentrations. researchgate.net Consequently, 2-(2′-hydroxyphenyl)benzimidazole and its derivatives have been investigated for use as laser dyes. nih.gov
Furthermore, precursors of the target compound, such as 4-methoxyphenol (B1676288), are used in the manufacturing of dyestuffs. The strong fluorescence and high photostability of the HBI core structure suggest its potential for creating robust and efficient fluorescent dyes and pigments for various applications, including textiles, coatings, and advanced optical materials.
Use as a Precursor in Polymer Synthesis (Non-Biological Polymers)
The molecular structure of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- contains multiple reactive sites that make it a viable precursor for the synthesis of novel non-biological polymers. The benzimidazole ring system itself can be incorporated into polymer backbones. For instance, polymers containing 2H-benzimidazol-2-one units have been synthesized through N-C coupling reactions, yielding high-molecular-weight linear polymers with remarkably high glass transition temperatures (Tg) and good thermal stability. nih.gov
Additionally, the phenol-methoxy portion of the molecule can be functionalized for polymerization. Related compounds like 2-methoxy-4-vinylphenol (B128420) have been used as biobased monomer platforms to prepare functional monomers for radical polymerization, leading to a range of thermoplastics and thermoset polymers. mdpi.comresearchgate.net The phenolic hydroxyl group and the N-H groups on the benzimidazole moiety of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- offer potential handles for condensation polymerization to create high-performance polymers such as polyethers or polyimides. Moreover, HBI derivatives are known to act as effective UV-light stabilizers in polymers, an application that leverages their ability to dissipate UV energy through the ESIPT mechanism. nih.gov
Advanced Sensing Platforms Based on Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- Derivatives
Building upon their fundamental role as fluorescent probes, derivatives of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- are being integrated into more sophisticated and practical sensing platforms. A significant advancement is the development of HBI-based probes for two-photon microscopy, an advanced imaging technique that allows for deeper tissue penetration and reduced photodamage. nih.gov For example, a benzimidazole probe functionalized with a boronate ester has been designed for the ratiometric two-photon imaging of peroxynitrite (ONOO⁻), a reactive oxygen species. nih.gov This demonstrates the utility of the benzimidazole scaffold in creating probes for advanced biological imaging, moving beyond simple analyte detection in solution. nih.gov
For practical, field-based applications, HBI derivatives have been incorporated into portable sensing devices. Researchers have fabricated simple test strips loaded with a 2-(2′-hydroxy-4′-aminophenyl)benzimidazole probe for the visual, turn-on fluorescent detection of triphosgene gas. nih.gov This transition from solution-based sensing to solid-state platforms represents a crucial step toward creating user-friendly and on-site detection methods. The development of such platforms could also extend to electrochemical sensors, where the benzimidazole derivative acts as the recognition element on a screen-printed electrode for the sensitive determination of target analytes. rsc.org
| Platform Type | Derivative/System | Target Analyte | Key Feature |
|---|---|---|---|
| Two-Photon Probe | HBI with a benzyl (B1604629) boronate ester | Peroxynitrite (ONOO⁻) | Enables ratiometric two-photon imaging with a dual-emission response. nih.gov |
| Solid-State Sensor | 2-(2′-hydroxy-4′-aminophenyl)benzimidazole loaded test strips | Triphosgene (gas) | Allows for practical, portable, and easily observed "turn-on" fluorescence detection. nih.gov |
| Electrochemical Biosensor | Tyrosinase immobilized on a functionalized screen-printed electrode | Phenol | Demonstrates the potential for integrating recognition elements onto electrode surfaces for cost-effective analysis. rsc.org |
Interactions with Small Molecules and Ions Non Biological Contexts
Hydrogen Bonding Interactions with Protic Solvents and Guests
The compound possesses both hydrogen bond donor (the phenolic -OH and imidazole (B134444) N-H groups) and acceptor (the imidazole nitrogen and methoxy (B1213986) oxygen atoms) sites, leading to significant interactions.
In the solid state and in the presence of guest molecules, the compound engages in various intermolecular hydrogen bonds . Crystal structures of closely related analogues, such as 2-(2-methoxyphenyl)-1H-benzimidazole and 2-(4-methoxyphenyl)-1H-benzimidazole, reveal the formation of chains through N-H···N hydrogen bonds between the imidazole moieties of adjacent molecules. researchgate.netresearchgate.net Furthermore, interactions with protic solvents or guests are readily established. The phenolic -OH can act as a donor to solvent molecules like acetone (B3395972) (O-H···O), and the benzimidazole (B57391) N-H can form similar bonds. nih.gov
| Interaction Type | Participating Groups | Description | Evidence Source (Analogue) |
|---|---|---|---|
| Intramolecular H-Bond | Phenolic O-H and Imidazole N | Forms a stable six-membered ring, leading to a planar molecular conformation. | 2-(1H-Benzimidazol-2-yl)phenol nih.gov |
| Intermolecular H-Bond | Imidazole N-H and Imidazole N | Links molecules into chains or networks in the solid state. | 2-(Aryl)-1H-benzimidazoles researchgate.netresearchgate.net |
| Solvent H-Bond | Phenolic O-H and Solvent Acceptor (e.g., C=O) | Interaction with protic or polar aprotic solvents. | Substituted Benzimidazoles nih.gov |
Stacking Interactions and Self-Assembly in Solution or Solid State
The planar conformation enforced by the intramolecular hydrogen bond is highly conducive to π-stacking interactions, which are a primary driver of self-assembly in the solid state. The assembly of molecules is typically governed by a combination of hydrogen bonding and stacking forces.
In the crystal packing of related structures like 2-(2-ethoxyphenyl)-1H-benzimidazole, two main types of interactions are observed: a two-dimensional network formed by hydrogen bonds and stabilization of the packing by offset π-π interactions between adjacent imidazole rings. researchgate.net These stacking interactions involve the overlap of the electron clouds of the aromatic benzimidazole and methoxyphenol rings. The distance between the centroids of interacting rings is a key parameter in determining the strength of the interaction. In some substituted benzimidazoles, C-H···π interactions also contribute to the stability of the crystal lattice, where a C-H bond from one molecule points towards the face of an aromatic ring on an adjacent molecule. nih.govresearchgate.net
These combined forces—hydrogen-bonded chains and π-π stacking—result in the formation of well-ordered three-dimensional supramolecular architectures.
Anion Recognition Properties (if applicable and non-biological sensing)
The benzimidazole moiety is a well-established functional group in the design of chemosensors for anions. The slightly acidic proton on the imidazole nitrogen (N-H) can act as a hydrogen-bond donor or can be removed by a sufficiently basic anion. This interaction forms the basis of its anion recognition capabilities.
Studies on various benzimidazole derivatives have shown their effectiveness as sensors for anions such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and cyanide (CN⁻). nih.gov The binding event typically occurs through hydrogen bonding between the N-H group and the anion. In the case of highly basic anions, this can lead to deprotonation of the N-H group. Such interactions often result in a measurable change in the molecule's photophysical properties, such as a shift in its absorption wavelength or a change in its fluorescence intensity, allowing for colorimetric or fluorescent detection. nih.govresearchgate.netmdpi.com The selectivity of the sensor can be tuned by modifying the electronic properties of the attached aromatic rings.
| Target Anion | Interaction Mechanism | Typical Outcome | Evidence Source (Analogue) |
|---|---|---|---|
| Fluoride (F⁻), Acetate (AcO⁻) | Hydrogen Bonding / Deprotonation of N-H | Fluorescence quenching or enhancement | Benzimidazole-phenanthroline derivatives nih.gov |
| Cyanide (CN⁻), Acetate (AcO⁻) | Deprotonation of N-H | Fluorescence quenching | Imidazole-phenanthroline complexes researchgate.net |
| Hydrogen Sulfate (HSO₄⁻) | Protonation of Benzimidazole N | Colorimetric change (pink to yellow) | Benzimidazole-BODIPY derivatives mdpi.comsemanticscholar.org |
Cation-Pi and Pi-Pi Interactions
The electron-rich aromatic systems of Phenol (B47542), 2-(1H-benzimidazol-2-yl)-4-methoxy- are capable of engaging in both cation-π and π-π interactions.
Cation-π interactions occur between a positive ion and the face of an electron-rich π-system. Both the methoxyphenol and benzimidazole rings can participate in such interactions. This force is a significant non-covalent interaction in molecular recognition, with binding energies that can be competitive with hydrogen bonds, often in the range of 2–5 kcal/mol in solution. nih.govnih.gov The presence of an intramolecular hydrogen bond can influence the strength of a nearby cation-π interaction, and vice versa. chemrevlett.com
Pi-Pi interactions , as discussed in section 9.2, are crucial for the solid-state packing of this molecule. These interactions arise from electrostatic and van der Waals forces between aromatic rings. They can be categorized as face-to-face or offset (displaced) stacking. In crystal structures of similar compounds, offset π-π stacking is commonly observed, which helps to minimize electrostatic repulsion between the π-clouds. researchgate.net These interactions, along with C-H···π forces, are fundamental to the supramolecular assembly of the compound. researchgate.net
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies for Enhanced Sustainability
Table 1: Comparison of Synthetic Approaches for Benzimidazole (B57391) Derivatives
| Methodology | Typical Conditions | Advantages | Research Focus |
|---|---|---|---|
| Conventional Heating | High temperatures, long reaction times, organic solvents (e.g., DMF, acetic acid) | Well-established, reliable | Optimization of catalysts and conditions |
| Microwave-Assisted | Shorter reaction times (minutes vs. hours), often solvent-free or reduced solvent | Rapid, high yields, energy efficient | Broadening substrate scope, scalability |
| Catalyst-Free | High temperatures, often in water or PEG | Avoids toxic metal catalysts, simpler purification | Lowering reaction temperatures, improving yields |
| One-Pot Synthesis | Multiple reaction steps in a single vessel | Increased efficiency, reduced waste, time-saving | Design of novel multi-component reaction pathways |
Design and Synthesis of Advanced Multi-Functional Derivatives
The core structure of Phenol (B47542), 2-(1H-benzimidazol-2-yl)-4-methoxy- serves as a versatile scaffold for the design of new, multi-functional molecules. Future research will focus on introducing various functional groups to the benzimidazole or phenol rings to tailor the compound's properties for specific applications. For instance, incorporating electron-donating or electron-withdrawing groups can modulate the molecule's electronic structure, thereby fine-tuning its absorption and emission characteristics. Attaching polymerizable groups could allow for its incorporation into polymeric materials, creating robust thin films for optical devices. Furthermore, the synthesis of derivatives bearing specific recognition sites could lead to the development of highly selective chemosensors.
Deepening Understanding of Excited State Processes for Advanced Material Design
The photophysical behavior of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- is dominated by the ESIPT process, which is responsible for its characteristic large Stokes shift (a significant separation between absorption and emission maxima). This process involves the ultrafast transfer of a proton from the hydroxyl group to the benzimidazole nitrogen atom in the excited state. A deeper understanding of this phenomenon is crucial for designing advanced materials. Future studies will likely employ advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy, to probe the dynamics of the ESIPT process in real-time. Research will also focus on how the molecular environment, including solvent polarity and viscosity, influences the ESIPT equilibrium and the resulting fluorescence properties. This knowledge is essential for creating materials with precisely controlled photoresponses.
Table 2: Key Photophysical Parameters Influenced by ESIPT
| Parameter | Description | Significance in Material Design |
|---|---|---|
| Stokes Shift | The difference in wavelength between the maximum of absorption and the maximum of emission. | A large Stokes shift is desirable for applications like fluorescent probes and OLEDs to minimize self-absorption and increase sensitivity. |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | A high quantum yield is essential for bright and efficient light-emitting materials. |
| Fluorescence Lifetime (τ) | The average time the molecule stays in its excited state before returning to the ground state. | Can be modulated for applications in time-resolved fluorescence sensing and imaging. |
Development of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- Based Functional Materials for Specific Technological Applications
The unique photophysical properties of this compound make it a promising candidate for a variety of high-tech applications. Future research will concentrate on translating its potential into practical devices and materials.
Organic Light-Emitting Diodes (OLEDs): Its large Stokes shift and potential for high fluorescence quantum yield make it suitable as an emitter or host material in OLEDs, potentially leading to more stable and efficient devices.
Chemosensors: Derivatives can be designed to exhibit changes in their fluorescence upon binding with specific ions or molecules. This could lead to the development of highly sensitive and selective sensors for environmental monitoring or medical diagnostics.
UV Stabilizers: The ability of the molecule to absorb UV radiation and dissipate the energy via the ESIPT process without degradation makes it an excellent candidate for protecting materials like polymers and coatings from UV damage.
White-Light Emitters: By carefully controlling the molecular structure and environment, it may be possible to achieve dual emission from both the enol and keto tautomers, which could be harnessed to create single-molecule white-light emitters.
Integration of Computational and Experimental Approaches for Predictive Design
The synergy between computational chemistry and experimental synthesis is a powerful tool for accelerating materials discovery. Future research will increasingly rely on theoretical modeling, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to predict the geometric, electronic, and photophysical properties of novel derivatives of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- before they are synthesized. These computational methods can accurately predict absorption and emission spectra, investigate the energy landscape of the ESIPT process, and provide insights into the structure-property relationships. This predictive capability allows researchers to screen large libraries of virtual compounds and identify the most promising candidates for synthesis, saving significant time and resources and enabling a more rational design of materials with targeted functionalities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1H-benzimidazol-2-yl)-4-methoxyphenol, and how can reaction conditions be optimized?
- The compound is synthesized via condensation reactions between 4-methoxyphenol derivatives and benzimidazole precursors. Key methods include:
- Mannich base formation : Reacting 4-(1H-benzimidazol-2-yl)phenol with amines (e.g., dimethylamine, morpholine) under acidic conditions .
- Catalytic synthesis : Nano-SiO₂ is used as a green catalyst to reduce reaction time (to ~30 minutes) and improve yields (up to 85%) by enhancing reaction kinetics .
- Optimization involves solvent selection (ethanol or methanol for solubility), temperature control (reflux at 80–100°C), and stoichiometric ratios of reactants (1:1.2 for phenol-to-amine) .
Q. What techniques are used for structural characterization of this compound, and how is X-ray diffraction applied?
- Single-crystal X-ray diffraction (SCXRD) : Determines crystal packing, hydrogen bonding, and π-π stacking interactions. For example, the compound crystallizes in the monoclinic system (space group P2₁/c) with unit cell parameters a = 7.97 Å, b = 16.43 Å, and c = 14.36 Å .
- Spectroscopic methods :
- FT-IR confirms functional groups (e.g., O–H stretch at ~3400 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
- NMR (¹H and ¹³C) identifies proton environments and substituent effects .
- Thermal analysis : TGA/DSC evaluates thermal stability (decomposition above 250°C) .
Q. How is the antimicrobial activity of benzimidazole-phenol derivatives evaluated experimentally?
- Broth microdilution assays : Minimum inhibitory concentration (MIC) values are determined against bacterial (e.g., E. coli, S. aureus) and fungal strains. Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity (MIC ≤ 25 µg/mL) .
- Docking studies : Molecular docking into microbial enzyme active sites (e.g., dihydrofolate reductase) predicts binding affinities and modes of action .
Advanced Research Questions
Q. How do computational methods like density functional theory (DFT) aid in understanding the electronic structure of metal complexes derived from this ligand?
- Geometry optimization : DFT calculations (B3LYP/TZVP level) confirm octahedral coordination for Ni(II), Co(II), and Fe(II) complexes, with bond lengths (e.g., M–N ≈ 2.05 Å, M–O ≈ 1.95 Å) matching experimental SCXRD data .
- Electronic transitions : UV-Vis spectra correlate with TD-DFT-predicted ligand-to-metal charge transfer (LMCT) bands at ~450 nm .
- Stability analysis : HOMO-LUMO gaps (~3.2 eV) indicate redox stability, validated by cyclic voltammetry .
Q. What role do hydrogen bonding and π-π interactions play in the crystal packing of this compound?
- Graph-set analysis : Hydrogen bonds (e.g., O–H···N, C–H···O) form R₂²(8) motifs, stabilizing supramolecular dimers .
- π-π stacking : Benzimidazole and phenol rings exhibit face-to-face stacking (centroid distances ~3.61–3.67 Å), contributing to lattice energy and crystallinity .
- Impact on properties : These interactions influence solubility (poor in polar solvents) and melting points (observed m.p. ~280°C) .
Q. How can fluorescence spectroscopy elucidate excited-state intramolecular proton transfer (ESIPT) in benzimidazole-phenol derivatives?
- Dual emission bands : A Stokes shift >200 nm indicates ESIPT between enol (λₑₓ ≈ 330 nm) and keto (λₑₘ ≈ 550 nm) tautomers .
- pH-dependent sensing : Protonation at N1 of benzimidazole quenches fluorescence, enabling detection of metal ions (e.g., Fe³⁺, Cu²⁺) at nM levels in aqueous media .
- Theoretical validation : Time-dependent DFT models reproduce emission spectra and proton transfer barriers (~0.5 eV) .
Q. What strategies resolve discrepancies between experimental and computational data in studies of this compound?
- Hybrid validation : Combine SCXRD (experimental bond lengths) with DFT-optimized geometries to refine force fields .
- Error analysis : Discrepancies in vibrational frequencies (e.g., IR peak shifts ≤20 cm⁻¹) are attributed to solvent effects in DFT calculations .
- Sensitivity testing : Varying basis sets (e.g., 6-31G* vs. TZVP) assesses computational accuracy for electronic properties .
Methodological Considerations
Q. How is the SHELX software suite applied in refining crystal structures of benzimidazole derivatives?
- Structure solution : SHELXS-2013 uses direct methods to phase atomic positions from X-ray data (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement : SHELXL-2018 refines anisotropic displacement parameters and hydrogen bonding networks, achieving R-factors < 0.06 .
- Validation : PLATON checks for missed symmetry and voids, ensuring structural integrity .
Q. What experimental protocols are used to assess anti-anxiety activity in benzimidazole-phenol derivatives?
- Elevated plus maze (EPM) : Compounds (e.g., 4-(6-methyl-1H-benzimidazol-2-yl)phenol) increase open-arm exploration time in Wistar rats (≥60% vs. control), comparable to diazepam .
- Dose-response studies : ED₅₀ values (e.g., 10 mg/kg) are determined via intraperitoneal administration .
- Neurochemical assays : HPLC measures GABA levels in brain homogenates to link activity to GABAergic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
